molecular formula C21H42O4 B133467 Glyceryl monostearate CAS No. 123-94-4

Glyceryl monostearate

Cat. No.: B133467
CAS No.: 123-94-4
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyceryl monostearate (GMS), chemically known as 2,3-dihydroxypropyl octadecanoate (C₂₁H₄₂O₄), is a monoglyceride derived from stearic acid and glycerol . It is widely used in pharmaceuticals, food, cosmetics, and plastics due to its emulsifying, stabilizing, and lipid-modifying properties. GMS exists as a white, waxy solid with a melting point of ~60–65°C and is approved by regulatory bodies such as the FDA, USP-NF, and Ph.Eur. for use in oral, topical, and industrial applications .

Preparation Methods

Chemical Synthesis via Esterification and Multistage Distillation

Reaction Mechanism and Stoichiometry

The industrial synthesis of GMS involves esterification of hydrogenated palm kernel oil (stearic acid source) with glycerol under alkaline catalysis. Sodium hydroxide (0.1–0.5 wt% relative to glycerol) facilitates proton exchange at 210–220°C, forming a crude GMS mixture containing 40–60% monoesters . The reaction follows second-order kinetics, with pressure maintained at -0.06 to -0.09 MPa to remove water byproduct and shift equilibrium toward ester formation .

Neutralization and Phase Separation

Post-esterification crude product undergoes phosphoric acid treatment (pH 6.0–7.5) to neutralize residual catalyst. This generates sodium phosphate precipitates, which are removed via 2-hour settling, achieving 98.5% dregs elimination . Filtration at 60–80°C prevents monoester recrystallization, yielding a semi-refined feedstock for distillation.

Four-Stage Vacuum Distillation Protocol

Purification employs sequential distillations under progressively stricter vacuum to separate glycerides by boiling point differences:

StageTemperature (°C)Pressure (Pa)Removed Components
1160–180150–180Moisture
2190–2003–15Free glycerol
3200–2103–8Diacylglycerols
4210–2300.1–7Triacylglycerols

Stage 4 distillates are spray-cooled to 25°C, producing GMS flakes with 99.1–99.2% monoester content, acid value ≤1.0 mg KOH/g, and iodine value ≤2.0 g I₂/100g .

Enzymatic Synthesis Using Immobilized Lipases

Candida antarctica Lipase B Catalysis

Novozym 435 (immobilized C. antarctica lipase B) catalyzes stearic acid-glycerol esterification in non-aqueous media. Optimal conditions include:

  • Substrate ratio : 1:3 stearic acid:glycerol (mol/mol), achieving 89% conversion in 2 hours

  • Solvent system : tert-butanol enhances glycerol solubility, creating monophasic reaction medium

  • Enzyme loading : 10% (w/w substrates) balances activity and cost

The lipase exhibits sn-1/3 regioselectivity, producing 95% α-monostearin and 5% β-isomer . Molecular sieves (3Å, 20% w/w) increase conversion by 12% through water adsorption .

Continuous Flow Reactor Performance

Packed-bed reactors (30 cm × 7.5 cm) with enzyme and molecular sieve layers operate at 2-hour residence time, maintaining 85% conversion over 15 cycles. Productivity reaches 0.48 g GMS/g enzyme/hr, outperforming batch systems by 22% .

Comparative Analysis of Synthesis Methods

Yield and Purity Metrics

ParameterChemical Method Enzymatic Method
Monoester content99.2%89%
Reaction time4.5 hours2 hours
Energy consumption850 kWh/ton320 kWh/ton
Catalyst cost$12/ton$150/ton

Environmental and Regulatory Considerations

Chemical synthesis generates 50 kg phosphate sludge per ton of GMS, requiring wastewater treatment . Enzymatic routes reduce CO₂ emissions by 40% but face challenges in solvent recovery. The U.S. FDA classifies both methods as GRAS (21 CFR 184.1324), but EU regulations favor enzymatic GMS in organic products (EC 834/2007).

Quality Control and Characterization

Key Analytical Parameters

  • Saponification value : 164–168 mg KOH/g (theoretical 166.3)

  • Melting point : 63–66°C (DSC onset temperature)

  • FT-IR verification : C=O stretch at 1735 cm⁻¹, OH stretch at 3470 cm⁻¹

HPLC Quantification Protocol

Reverse-phase C18 columns (250 × 4.6 mm, 5 μm) with UV detection at 205 nm resolve mono-, di-, and triacylglycerols. Mobile phase: acetonitrile/isopropanol (70:30) at 1.0 mL/min. Retention times: GMS (8.2 min), distearin (12.7 min), stearic acid (4.5 min) .

Industrial Scale-Up Challenges

Distillation Column Fouling

High-melt (70°C) GMS causes fouling in stage 4 evaporators. Patent CN102964245A addresses this through:

  • Thermal oil heating (0.25–0.3 MPa pressure) maintaining 5°C superheat

  • Short-path distillation with rotor-scraped surfaces

Enzyme Deactivation Mechanisms

Lipase activity drops 15% per cycle due to:

  • Stearic acid micelle adsorption (40% activity loss)

  • Thermal denaturation at >55°C (first-order rate constant k = 0.08 min⁻¹)

Chemical Reactions Analysis

Types of Reactions: Glyceryl monostearate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions when mixed with other esters or alcohols .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Glyceryl monostearate is primarily utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly water-soluble drugs.

Drug Delivery Systems

  • Thermal-Sensitive Drug Delivery: GMS has been incorporated into lipid matrices for developing magnetically induced thermo-responsive drug delivery systems. For instance, a study evaluated a blend of glyceryl monooleate and GMS for delivering nifedipine, demonstrating temperature-dependent phase transitions suitable for controlled drug release .
  • Sustained Release Formulations: Research has focused on designing implantable systems using GMS for localized antibiotic delivery. The release kinetics of cefazolin from GMS matrices were analyzed using agar gel models, indicating effective spatial and temporal drug release profiles .
  • Solid Lipid Nanoparticles (SLN): GMS is a key component in the formulation of SLNs. A study reported the successful incorporation of tretinoin into SLNs fabricated from biocompatible microemulsions containing GMS, achieving an encapsulation efficiency of 37-48% .

Ocular Drug Delivery

GMS has been explored for ocular applications due to its ability to improve drug retention in the eye. Research indicates that lipophilic prodrugs of antiviral agents can be effectively delivered using GMS-based formulations, enhancing therapeutic concentrations in ocular tissues .

Food Technology Applications

In food science, GMS serves as an emulsifier and stabilizer, improving texture and shelf-life.

Emulsification Properties

GMS enhances the stability of emulsions in food products, which is critical in preventing separation and maintaining quality. Its ability to interact with both oil and water phases makes it effective in various formulations.

Bioavailability Studies

Recent studies have examined how GMS affects the bioavailability of contaminants like phthalate esters in food products. One study found that GMS increased internal exposure levels of these contaminants in male rats, raising concerns about its safety as a food additive .

Cosmetic Applications

In cosmetics, GMS is used for its emulsifying properties, contributing to the stability and texture of creams and lotions.

Skin Care Formulations

GMS is commonly included in skin care products as an emulsifier that helps blend oil and water components, providing a smooth application and enhancing product stability.

Comparative Studies

A comparative study between GMS and beeswax-based oleogels showed that GMS-based formulations exhibited superior firmness and structural integrity, highlighting its potential in creating stable gel-like textures for various applications .

Data Tables

Here are some summarized findings from various studies:

Application AreaKey Findings
PharmaceuticalEffective in sustained release formulations; enhances solubility of poorly soluble drugs
Food TechnologyIncreases stability of emulsions; raises bioavailability risks for contaminants
CosmeticImproves texture and stability in skin care products
Comparative StudiesSuperior firmness in oleogels compared to beeswax-based alternatives

Case Studies

  • Thermal-Sensitive Drug Delivery System: A study demonstrated the use of a GMS-based matrix for controlled release under thermal conditions, showing significant potential for localized chemotherapy applications .
  • Ocular Drug Delivery: Research on lipophilic prodrugs utilizing GMS showed enhanced retention times for antiviral agents in ocular tissues, suggesting its effectiveness in treating eye diseases .

Comparison with Similar Compounds

Thermal and Structural Properties

GMS exhibits distinct thermal behaviors compared to other glyceryl esters and lipids:

Compound Melting Point (°C) Key Thermal Behavior Source
Glyceryl monostearate 60.93–65.50 Endothermic peak at 60.93°C; induces β'-form crystals in lipid matrices
Glyceryl behenate 77.47 Higher melting point; used in sustained-release formulations due to slow erosion
Glyceryl monooleate Not reported Liquid at room temperature; forms reverse micelles for solubilizing hydrophobic drugs
Stearic acid 69–70 Higher crystallinity but lacks self-emulsifying properties
Glyceryl trimyristate 74.53 (mix) Shorter C14 chain enables smaller nanoparticle formation in SLNs

Key Findings :

  • GMS’s lower melting point (~60–65°C) compared to glyceryl behenate (77.47°C) or trimyristate (74.53°C) makes it suitable for melt granulation and lipid nanoparticles .
  • GMS enhances crystallinity and thermal stability in oleogels compared to glyceryl monolaurate, improving mechanical strength .

Drug Delivery Systems

  • Solid Lipid Nanoparticles (SLNs): GMS forms stable SLNs with entrapment efficiencies comparable to glyceryl trimyristate but requires surfactants for microemulsion formation. Glyceryl behenate-based SLNs show slower drug release due to higher melting points .
  • Sustained-Release Matrices : GMS retards drug release more effectively than beeswax in melt granulation. Combining GMS with stearic acid further prolongs release .

Food and Cosmetics

  • Oleogels: GMS produces denser 3D networks than glyceryl monolaurate, enhancing deformation resistance in margarines and shortenings .
  • Emulsification: Self-emulsifying GMS grades outperform monooleate in stabilizing oil-in-water creams, reducing phase separation .

Crystallization and Polymorphism

GMS modifies crystallization dynamics in lipid systems:

  • At 1–4 wt%, GMS increases crystallization temperature in palm stearin and promotes β'-form crystals, which resist enzymatic breakdown in starch matrices .
  • In contrast, sorbitan monopalmitate favors β-form crystals, which are less desirable in food textures .

Regulatory and Compositional Variability

  • Regulatory Status: GMS, glyceryl monooleate, and glyceryl behenate are FDA-approved, but GMS is unique in its GRAS status for food and topical use .
  • Composition: Commercial GMS contains 40–55% monoglycerides, with variability in palmitate/oleate content, unlike purer derivatives like glyceryl behenate (≥85% monoglycerides) .

Biological Activity

Glyceryl monostearate (GMS), a nonionic surfactant and emulsifier derived from glycerol and stearic acid, exhibits a variety of biological activities that make it valuable in pharmaceutical, cosmetic, and food industries. This article explores its synthesis, physicochemical properties, and biological applications, supported by data tables and relevant case studies.

Synthesis of this compound

GMS can be synthesized through enzymatic processes, particularly using lipases such as Novozym 435 and immobilized Candida antarctica B lipase. These methods provide a more selective approach compared to traditional chemical synthesis, allowing for the production of high-purity monoglycerides.

Key Parameters in Synthesis:

  • Molar Ratio of Substrates: A study revealed that increasing the glycerol concentration in the reaction mixture enhanced the conversion rate of stearic acid to GMS. Optimal conditions were found at a 1:3 molar ratio of stearic acid to glycerol, achieving approximately 82% conversion within 2 hours at 60°C .
  • Enzyme Efficiency: The efficiency of different lipases was compared, with immobilized Candida antarctica B lipase showing competitive conversion rates comparable to Novozym 435 .

GMS is amphiphilic, allowing it to self-assemble into micelles in aqueous solutions. Its critical micelle concentration (CMC) is approximately 30 µmol/L at room temperature, which is significant for its applications in drug delivery systems . The melting and crystallization points of GMS are crucial for its use in thermal-sensitive drug delivery systems, with blends showing phase transitions at specific temperatures that can be exploited for controlled drug release .

Drug Delivery Systems

GMS has been evaluated for its role in various drug delivery systems due to its biocompatibility and ability to enhance drug solubility.

  • Thermo-responsive Drug Delivery: A study investigated a GMS-based matrix combined with glyceryl monooleate for local chemotherapy applications. The matrix demonstrated temperature-dependent phase transitions suitable for on-demand drug release .
  • Solid Lipid Nanoparticles (SLNs): GMS has been used to formulate SLNs for improved bioavailability of drugs like apomorphine in Parkinson's disease models. These SLNs showed significantly higher bioavailability compared to traditional formulations .

Case Studies

  • Sustained Release Coating Formulations: Research on sustained release coatings using GMS highlighted its effectiveness in maintaining drug release profiles over extended periods when implanted in simulated biological environments .
  • Antibiotic Delivery Systems: GMS matrices were developed for the localized delivery of antibiotics such as cefazolin, demonstrating controlled release characteristics that could prevent surgical site infections .

Summary of Findings

Parameter Value/Observation
CMC (Critical Micelle Concentration)30 µmol/L
Optimal Molar Ratio (Stearic Acid:Glycerol)1:3
Conversion Rate~82% in 2 hours
Melting Point42°C
Crystallization Point37°C

Q & A

Basic Research Questions

Q. How can researchers determine monoglyceride content and free glycerol in GMS to ensure batch consistency?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and a refractive index detector. Prepare a calibration curve using glycerol standards (0.4–4.0 mg/mL) to quantify free glycerol . For monoglyceride content, employ size-exclusion chromatography (SEC) to separate mono-, di-, and triacylglycerols, comparing retention times against pharmacopeial reference standards (e.g., USP Monoglycerides RS) . Free glycerol should not exceed 6.0% (w/w), as per USP/Ph.Eur. guidelines .

Q. What experimental design strategies optimize GMS-based formulations for drug delivery systems?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach, such as Box-Behnken or factorial design, to evaluate critical factors like lipid concentration, surfactant ratio, and processing temperature. For solid lipid nanoparticles (SLNs), optimize particle size and entrapment efficiency by varying GMS content (e.g., 5–15% w/w) and homogenization cycles . Use response surface models to predict optimal conditions and validate with in vitro release studies .

Q. How do pharmacopeial standards (e.g., USP, Ph.Eur.) guide GMS characterization for research use?

  • Methodological Answer : Follow monographs specifying fatty acid composition (≥90% saturated monoacylglycerols), heavy metal limits (≤1 ppm nickel), and water content (≤1.0%) . For Type I/II/III grades, verify iodine value (≤3) and saponification value (145–165) to distinguish between stearate/palmitate ratios . Include labeling of antioxidants (e.g., BHT) if added during synthesis .

Q. What role does GMS play in controlled-release formulations?

  • Methodological Answer : Leverage the β-polymorph of GMS, which forms stable crystalline matrices for sustained drug release. Prepare matrices by melt granulation (60–70°C) and characterize using differential scanning calorimetry (DSC) to confirm polymorphic transitions (α → β at ~55°C). In vitro dissolution studies in pH 6.8 buffers can demonstrate prolonged release over 12–24 hours .

Advanced Research Questions

Q. How do synthesis methods (e.g., glycerolysis vs. stearoyl chloride reaction) affect GMS physicochemical properties?

  • Methodological Answer : Compare glycerolysis-derived GMS (from triglycerides) with stearoyl chloride-synthesized batches. Analyze fatty acid profiles via GC-MS to detect palmitate/oleate impurities. Glycerolysis yields 40–55% monoacylglycerols, requiring distillation for ≥90% purity, while stearoyl chloride methods introduce HCl byproducts requiring neutralization . Assess melting points (54–66°C) and emulsification efficiency to correlate synthesis with functionality .

Q. What advanced techniques characterize GMS polymorphic transitions in lipid-based systems?

  • Methodological Answer : Use synchrotron X-ray diffraction (XRD) to identify α (hexagonal, metastable) and β (triclinic, stable) polymorphs. Couple with atomic force microscopy (AFM) to study crystal growth kinetics during cooling (e.g., 5°C/min). Polymorphic stability impacts emulsification (α-form) vs. matrix rigidity (β-form) in SLNs .

Q. How do GMS-surfactant interactions influence colloidal stability in lipid nanoparticles?

  • Methodological Answer : Screen surfactants (e.g., Poloxamer 188, Tween 80) using surface tension measurements to identify synergistic effects. For SLNs, stabilize oil-water interfaces by combining GMS (3% w/w) with lecithin (1.5% w/w). Monitor particle aggregation via dynamic light scattering (DLS) over 30 days at 25°C .

Q. What strategies resolve contradictions in GMS emulsification efficiency reported across studies?

  • Methodological Answer : Conduct systematic reviews to identify variables like purity (≥90% vs. 40–55% monoacylglycerols), fatty acid chain length, and surfactant co-formulations. Validate through meta-analysis of HLB values: GMS (HLB 3–4) requires hydrophilic surfactants (HLB >12) for oil-in-water emulsions .

Q. What are the critical stability challenges when incorporating GMS into lipid nanoparticles?

  • Methodological Answer : Address hydrolysis by storing SLNs at 4°C in amber vials to minimize UV/heat exposure. Quantify free fatty acids via titration (acid value ≤2 mg KOH/g) and monitor polymorphic transitions using hot-stage microscopy. Lyophilize with cryoprotectants (e.g., trehalose 5% w/v) to prevent particle fusion .

Properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Glyceryl monostearate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
Record name Glyceryl monostearate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
Record name 1-Monostearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl monostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2,3-Dihydroxypropyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl monostearate [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, homopolymer, isooctadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl monostearate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tegin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycerol 1-monostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of glycerol (30 g, 326 mmol) and pyridine (25 ml) dissolved in DMF (300 ml) was added dropwise stearoyl chloride (10 g, 33 mmol) dissolved in DMF 100 ml9. The mixture was cooled on an ice bath until addition was complete, whereupon the reaction was maintained under an N2 atmosphere overnight. After 15 hours CH2CL2 (300 ml) and saturated NaHCO3 (aq) was added. The phases were separated and the organic phase washed with water (50 ml) and dried with Na2SO4.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Octadecanoic acid, monoester with 1,2,3-propanetriol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

0.4 mole of stearic acid were heated to boiling (about 113° C.) under reflux with 280 grams of toluene and 0.29 gram of NaOH (water free) and, in the course of 20 minutes, 31.2 grams of glycidol dropped in. After a further 5 hours at this temperature, the glycidol was 99% reacted and the reaction ended. After working as in Example 1, there were obtained 123.5 grams (86%) of monostearin having the following properties:
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
catalyst
Reaction Step Three
Quantity
280 g
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyceryl monostearate
Reactant of Route 2
Reactant of Route 2
Glyceryl monostearate
Reactant of Route 3
Reactant of Route 3
Glyceryl monostearate
Reactant of Route 4
Reactant of Route 4
Glyceryl monostearate
Reactant of Route 5
Reactant of Route 5
Glyceryl monostearate
Reactant of Route 6
Reactant of Route 6
Glyceryl monostearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.